9H-carbazole-3,6-dicarbonitrile

Catalog No.
S1900238
CAS No.
57103-03-4
M.F
C14H7N3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9H-carbazole-3,6-dicarbonitrile

CAS Number

57103-03-4

Product Name

9H-carbazole-3,6-dicarbonitrile

IUPAC Name

9H-carbazole-3,6-dicarbonitrile

Molecular Formula

C14H7N3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C14H7N3/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-6,17H

InChI Key

TZXYZCGWHFCFDX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N

Canonical SMILES

C1=CC2=C(C=C1C#N)C3=C(N2)C=CC(=C3)C#N

9H-carbazole-3,6-dicarbonitrile is a highly rigid, thermally stable (melting point >360 °C) bifunctional building block defined by the strong electron-withdrawing effect of its two cyano groups on an electron-rich carbazole core . In industrial and advanced laboratory procurement, it serves as a critical precursor for bipolar host materials, thermally activated delayed fluorescence (TADF) OLED emitters, and porous organic polymers [1]. Unlike standard carbazole derivatives that act solely as electron donors, the 3,6-dicarbonitrile substitution dramatically stabilizes the lowest unoccupied molecular orbital (LUMO), enabling the synthesis of donor-acceptor (D-A) fluorophores and high-affinity supramolecular anion transporters[2].

Substituting 9H-carbazole-3,6-dicarbonitrile with unsubstituted carbazole or 3,6-dibromocarbazole fundamentally alters downstream electronic and structural properties. Unsubstituted carbazole functions exclusively as an electron donor, lacking the deep LUMO stabilization required to form bipolar charge-transfer states in OLED emitters [1]. While 3,6-dibromocarbazole is a common cross-coupling precursor, it cannot undergo the direct cyclotrimerization required to form triazine-linked covalent organic frameworks, nor does it provide the necessary electron-withdrawing strength to enhance the acidity of the carbazole N-H proton for transmembrane anion transport [2]. Furthermore, the specific 3,6-substitution pattern dictates linear conjugation pathways that are not achievable with 2,7-dicyano isomers, making this exact compound indispensable for targeted photophysical tuning [1].

LUMO Stabilization for Bipolar Charge Transport

The introduction of cyano groups at the 3 and 6 positions of the carbazole core transforms the molecule from a pure donor to a strong acceptor. In synthesized D-A dyes, the 3,6-dicyanocarbazole core stabilizes the LUMO to levels between -1.60 and -2.20 eV, depending on the donor attached[1]. In contrast, unsubstituted carbazole lacks this electron-accepting capability, preventing the formation of the necessary intramolecular charge transfer (ICT) states required for deep-blue and sky-blue TADF emission (EQE up to 6.5%) [1].

Evidence DimensionLUMO Energy Level
Target Compound Data-1.60 to -2.20 eV (in 3,6-dicyanocarbazole D-A derivatives)
Comparator Or BaselineUnsubstituted carbazole (fails to form deep LUMO acceptor states)
Quantified DifferenceSignificant LUMO stabilization enabling ICT and bipolar transport
ConditionsElectrochemical measurements of synthesized bipolar dyes

Procurement of the 3,6-dicyano core is essential for synthesizing bipolar OLED hosts that require precise LUMO tuning for efficient electron injection.

Thermal Stability for Vacuum Deposition Processes

Materials utilized in OLED fabrication must withstand high-temperature vacuum sublimation. 9H-carbazole-3,6-dicarbonitrile exhibits an exceptionally high melting point of >360 °C. When incorporated into bipolar tetrasubstituted carbazole dyes, the resulting materials demonstrate outstanding thermal robustness, with an onset decomposition temperature (Td, 10% weight loss) exceeding 350 °C[1]. This thermal profile is superior to many standard aliphatic-functionalized or non-rigid cores, preventing precursor degradation during device manufacturing [1].

Evidence DimensionOnset Decomposition Temperature (Td, 10% weight loss)
Target Compound Data> 350 °C (for derived D-A dyes); core mp > 360 °C
Comparator Or BaselineStandard non-rigid OLED dopants (often degrade < 300 °C)
Quantified Difference> 50 °C higher thermal tolerance margin
ConditionsThermogravimetric analysis (TGA) under inert atmosphere

Ensures high yield and reproducibility during the vacuum thermal evaporation steps of commercial OLED display manufacturing.

Precursor Efficiency for Poly(triazine) Network Synthesis

9H-carbazole-3,6-dicarbonitrile serves as a direct monomer for the synthesis of highly porous poly(triazine) networks [1]. Unlike standard carbazole precursors that require multi-step cross-coupling, the 3,6-dicarbonitrile can be readily converted to heat-resistant intermediates at moderate temperatures and then polymerized to create highly porous architectures [1]. This specific reactivity of the cyano groups streamlines the construction of heterocyclic-functional triazine-based materials.

Evidence DimensionPolymerization Route Efficiency
Target Compound DataDirect conversion of nitrile groups to poly(triazine) networks
Comparator Or BaselineNon-nitrile carbazole precursors (require complex multi-step coupling)
Quantified DifferenceElimination of transition-metal coupling steps for network formation
ConditionsModerate temperature conversion to heat-resistant intermediates followed by polymerization

Reduces manufacturing complexity and cost for industrial buyers synthesizing covalent organic frameworks (COFs) or porous polymers.

Enhanced Acidity for Supramolecular Anion Binding

In the design of diamidocarbazole transmembrane anion transporters, the electron-withdrawing nature of the 3,6-substituents is critical. Receptors derived from 3,6-dicyanocarbazole exhibit a chloride binding affinity that is 6 times higher than that of unsubstituted diamidocarbazoles [1]. This translates to highly active chloride transport across lipid bilayers, achieving an EC50 value as low as 22 nM for Cl-/NO3- exchange, making it a vastly superior precursor for synthetic ionophores [1].

Evidence DimensionChloride Transport Activity (EC50) and Binding Affinity
Target Compound DataEC50 = 22 nM; 6x higher binding affinity
Comparator Or BaselineUnsubstituted diamidocarbazole
Quantified Difference6-fold increase in affinity; nanomolar transport efficacy
ConditionsLucigenin assay in large unilamellar vesicles (lipid bilayers)

Buyers developing chemical sensors or synthetic ion channels must use the 3,6-dicyano derivative to achieve the required nanomolar sensitivity.

Synthesis of TADF and Bipolar OLED Emitters

9H-carbazole-3,6-dicarbonitrile is the optimal starting material for developing deep-blue and sky-blue thermally activated delayed fluorescence (TADF) emitters. Its ability to drastically lower the LUMO while maintaining high thermal stability (>350 °C) allows for the formulation of solution-processable or vacuum-deposited multilayer OLED devices with high external quantum efficiencies [1].

Construction of Porous Poly(triazine) Networks for Gas Capture

Due to its dual cyano functionality, this compound is a highly efficient monomer for the synthesis of carbazole-based nanoporous organic polymers (CNOPs) and covalent organic frameworks (COFs). It undergoes polymerization to form stable triazine linkages, yielding ultramicroporous materials with high surface areas tailored for environmental applications such as SO2 capture[2].

Development of Transmembrane Anion Transporters

In supramolecular chemistry, the compound is a critical precursor for synthesizing 1,8-diamidocarbazole receptors. The strong electron-withdrawing effect of the 3,6-dicyano groups increases the acidity of the binding cleft, enabling highly active, nanomolar-range chloride/nitrate exchange across lipid bilayers for synthetic ion channel research [3].

Precursor for 9H-Carbazole-3,6-Dicarboxylic Acid

For applications requiring carboxylate linkers, such as the synthesis of copper-based metal-organic polyhedra (MOPs) and metal-organic frameworks (MOFs), the dicarbonitrile serves as a high-yielding, scalable intermediate. It can be cleanly hydrolyzed in the presence of a catalytic copper species (CuI) to yield the corresponding dicarboxylic acid, ensuring high purity for isoreticular MOF design.

XLogP3

2.8

Wikipedia

9H-Carbazole-3,6-dicarbonitrile

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